2-(4-Nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one
Description
Properties
Molecular Formula |
C16H13NO3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H13NO3/c18-16-14-4-2-1-3-11(14)7-10-15(16)12-5-8-13(9-6-12)17(19)20/h1-6,8-9,15H,7,10H2 |
InChI Key |
ZUXQERFDPCBNEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 4-nitrobenzaldehyde with 1-tetralone under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitrophenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
Oxidation: Naphthoquinones
Reduction: Amino derivatives
Substitution: Various substituted naphthalenones
Scientific Research Applications
2-(4-Nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the naphthalenone core can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Comparisons
Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro group in the target compound contrasts with electron-donating groups (EDGs) like methoxy (e.g., 2-(4-Methoxybenzylidene)-DHN) or halogens (e.g., 4-fluoro in ) . Trifluoromethyl groups (e.g., in ) combine steric bulk with moderate EW effects, often improving metabolic stability in pharmaceuticals .
Stereochemical and Conformational Effects :
- The Claisen-Schmidt-derived α,β-unsaturated ketone in many analogs (e.g., ) introduces planarity to the benzylidene-DHN system. However, steric hindrance from substituents like trifluoromethyl or cyclohexyl () disrupts coplanarity, with dihedral angles reaching ~69.5° .
Physicochemical and Spectral Properties
Table 2: Key Physicochemical Data
- Nitro Group Impact : The nitro group increases molecular polarity but may reduce solubility in aqueous media compared to hydroxylated analogs (e.g., 4,6,8-trihydroxy-DHN in ) .
- Crystallography: Analogs like (E)-2-(4-chlorobenzylidene)-DHN crystallize in monoclinic systems with distinct packing patterns influenced by halogen size .
Q & A
Q. Basic
- X-ray crystallography : Resolves the dihedral angle between the nitro-substituted phenyl ring and the dihydronaphthalenone core, confirming the (E)- or (Z)-configuration of the benzylidene group .
- FT-IR spectroscopy : Identifies C=O stretching (~1680 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520 and ~1350 cm⁻¹) .
- NMR spectroscopy : ¹H NMR reveals coupling constants (e.g., J = 12–16 Hz for trans-alkene protons), while ¹³C NMR confirms carbonyl (δ ~200 ppm) and aromatic carbon environments .
How can researchers address discrepancies in reported crystal structures of dihydronaphthalenone derivatives?
Advanced
Discrepancies such as polymorphic variations (e.g., monoclinic vs. orthorhombic systems) require:
- Re-examining crystallization conditions (solvent polarity, temperature) to isolate stable polymorphs.
- Using Hirshfeld surface analysis to compare intermolecular interactions (e.g., C–H···O vs. π-π contacts) across polymorphs.
- Validating structural models with high-resolution data (R factor < 0.05) and checking for overlooked symmetry elements .
What computational methods predict the electronic properties of nitro-substituted dihydronaphthalenones?
Q. Advanced
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity and charge distribution. The nitro group lowers LUMO energy, enhancing electrophilicity.
- Molecular docking : Evaluates binding affinities to biological targets (e.g., enzymes) by simulating interactions between the nitro group and active-site residues.
- Mulliken population analysis : Quantifies charge transfer effects, showing how the nitro group polarizes the dihydronaphthalenone core .
How do substituents like nitro groups affect crystal packing compared to halogens or methoxy groups?
Q. Advanced
- Nitro groups : Introduce strong dipole-dipole interactions and C–H···O hydrogen bonds, often leading to tighter packing and higher melting points.
- Halogens (e.g., Cl) : Promote halogen bonding (C–Cl···π) and van der Waals interactions, creating layered structures.
- Methoxy groups : Facilitate C–H···O and π-π stacking but reduce density due to steric bulk.
Comparative studies show nitro derivatives exhibit lower solubility in polar solvents than methoxy analogs .
What strategies resolve data contradictions from synthetic or analytical methods?
Q. Advanced
- Reproducibility checks : Standardize reaction protocols (e.g., inert atmosphere, stoichiometry) to minimize side products.
- Multi-technique validation : Cross-verify NMR, X-ray, and mass spectrometry data to confirm molecular identity.
- High-throughput screening : Test crystallization conditions (e.g., solvent mixtures) to isolate phase-pure samples for structural studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
